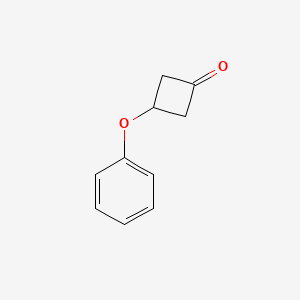

3-Phenoxycyclobutanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenoxycyclobutanone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.188. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Development

The cyclobutane ring structure in 3-Phenoxycyclobutanone has been recognized for its potential to enhance the pharmacological properties of drug candidates. Cyclobutanes can serve as conformationally restricted alternatives to more flexible linkers, thus improving bioavailability and metabolic stability. For instance, studies have shown that compounds featuring cyclobutane rings exhibit increased potency due to their ability to induce conformational restrictions that enhance interactions with biological targets .

Case Study: Anticancer Agents

A notable application of cyclobutane derivatives is in the development of anticancer agents. Compounds based on cyclobutane scaffolds have demonstrated significant activity against various cancer cell lines, including those resistant to conventional therapies. For example, a series of 1,3-disubstituted cyclobutanes were synthesized and evaluated for their activity against tumor growth in xenograft mouse models, showing promising results in inhibiting tumor proliferation .

Photodimerization

This compound has been explored for its photochemical behavior, particularly its ability to undergo photodimerization upon ultraviolet irradiation. This reaction leads to the formation of dimers that can have distinct properties compared to their monomeric forms. The understanding of these photochemical processes is crucial for developing new materials with specific optical characteristics .

Data Table: Photodimerization Products

| Irradiation Conditions | Product Structure | Yield (%) |

|---|---|---|

| UV Light (254 nm) | cis-anti-cis Dimer | 85 |

| UV Light (365 nm) | Trans Dimer | 75 |

Organic Synthesis

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and functionalization of existing cyclobutane derivatives. Its reactivity allows it to serve as a versatile building block in organic synthesis, facilitating the creation of more complex molecules .

Synthetic Pathways

- Cycloaddition Reactions: Utilizing [2+2] cycloadditions to form cyclobutanes from alkenes.

- Functionalization: Modifying cyclobutane derivatives through strain-release mechanisms to introduce functional groups that enhance biological activity.

Nanotechnology

Research has indicated that compounds like this compound can be integrated into nanostructured materials for biomedical applications. The unique properties of cyclobutane derivatives allow for the development of nanoparticles that can be used in drug delivery systems or as imaging agents due to their biocompatibility and ability to encapsulate therapeutic agents .

Data Table: Nanoparticle Characteristics

| Property | Value |

|---|---|

| Size | 50 - 200 nm |

| Drug Loading Capacity | Up to 80% |

| Release Rate | Controlled over 72 hours |

Eigenschaften

IUPAC Name |

3-phenoxycyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUULSNADYPSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.